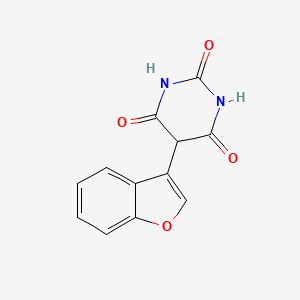
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)- is a heterocyclic compound that features a pyrimidinetrione core substituted with a benzofuranyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)- typically involves the condensation of a benzofuran derivative with a pyrimidinetrione precursor. The reaction conditions often require the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)- can undergo various chemical reactions, including:
Oxidation: The benzofuranyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidinetrione core can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuranyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzofuranyl derivatives.
Applications De Recherche Scientifique
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-benzofuranyl)-
- **2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(4-benzofuranyl)-
- **2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-indolyl)-
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)- is unique due to the specific positioning of the benzofuranyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.
Propriétés
Numéro CAS |
663170-67-0 |
|---|---|
Formule moléculaire |
C12H8N2O4 |
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
5-(1-benzofuran-3-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H8N2O4/c15-10-9(11(16)14-12(17)13-10)7-5-18-8-4-2-1-3-6(7)8/h1-5,9H,(H2,13,14,15,16,17) |
Clé InChI |
GZCCVFSGOZMFMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CO2)C3C(=O)NC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)
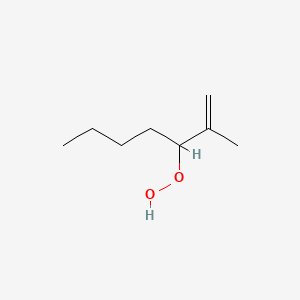
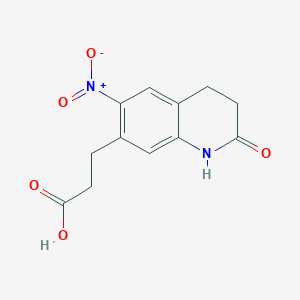
silyl}phenyl)(dimethyl)silanol](/img/structure/B12540221.png)
![Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate](/img/structure/B12540227.png)
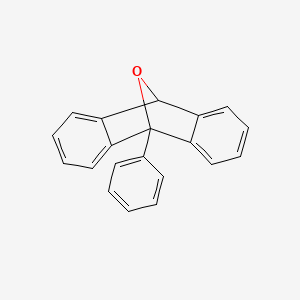
![Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate](/img/structure/B12540239.png)
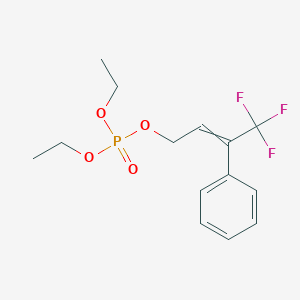
![4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12540255.png)
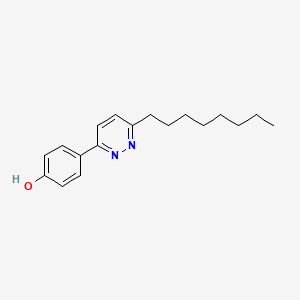
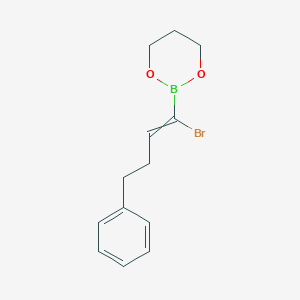

![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)

